

Application Note: ^1H and ^{13}C NMR Spectral Analysis of 2,6-Difluorobenzhydrazide

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Compound of Interest

Compound Name: 2,6-Difluorobenzhydrazide

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Abstract

This document provides a detailed protocol for the acquisition and analysis of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for **2,6-Difluorobenzhydrazide**. Due to the absence of publicly available experimental spectra for this specific compound, this note presents a predicted spectral dataset based on the analysis of structurally similar molecules. The provided methodologies and expected spectral data serve as a valuable resource for the characterization of **2,6-Difluorobenzhydrazide** and its analogues in research and drug development settings.

Introduction

2,6-Difluorobenzhydrazide is a chemical compound of interest in medicinal chemistry and drug design due to the prevalence of the benzhydrazide moiety in various pharmacologically active agents and the influence of fluorine substitution on molecular properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules. This application note details the predicted ^1H and ^{13}C NMR spectral data for **2,6-Difluorobenzhydrazide** and provides a standardized protocol for experimental data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2,6-Difluorobenzhydrazide**. These predictions are derived from the known spectral data of analogous compounds, including 2,6-difluorobenzamide and other substituted benzhydrazides.

Table 1: Predicted ^1H NMR Spectral Data for **2,6-Difluorobenzhydrazide** (in DMSO-d_6)

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration	Assignment
1	~10.0 - 10.5	Singlet (broad)	-	1H	-NH-
2	~7.5 - 7.7	Multiplet	-	1H	Ar-H (H4)
3	~7.1 - 7.3	Triplet of doublets	$\text{J}(\text{H}, \text{F}) \approx 8-10$, $\text{J}(\text{H}, \text{H}) \approx 8-9$	2H	Ar-H (H3, H5)
4	~4.5 - 5.0	Singlet (broad)	-	2H	-NH ₂

Table 2: Predicted ^{13}C NMR Spectral Data for **2,6-Difluorobenzhydrazide** (in DMSO-d_6)

Signal	Predicted Chemical Shift (δ , ppm)	Assignment
1	~162 - 165	C=O
2	~158 - 161 (d, $^1\text{J}(\text{C}, \text{F}) \approx 250$ Hz)	C2, C6
3	~131 - 133 (t, $^3\text{J}(\text{C}, \text{F}) \approx 10$ Hz)	C4
4	~115 - 118 (t, $^2\text{J}(\text{C}, \text{F}) \approx 20-25$ Hz)	C1
5	~112 - 114 (d, $^2\text{J}(\text{C}, \text{F}) \approx 20$ Hz)	C3, C5

Experimental Protocols

This section outlines a general procedure for the acquisition of high-quality ^1H and ^{13}C NMR spectra of **2,6-Difluorobenzhydrazide**.

1. Sample Preparation

- Materials:
 - **2,6-Difluorobenzhydrazide** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
 - Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity ($\geq 99.8\%$ D)
 - High-precision 5 mm NMR tubes
 - Pasteur pipette
 - Vortex mixer
- Procedure:
 - Accurately weigh the required amount of **2,6-Difluorobenzhydrazide** and transfer it into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
 - Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- ^1H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse (zg30)
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width: 0-16 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (depending on sample concentration)
- Transmitter Frequency Offset (o1p): Centered in the aromatic region (~6-8 ppm)

- ^{13}C NMR Acquisition Parameters (Typical):

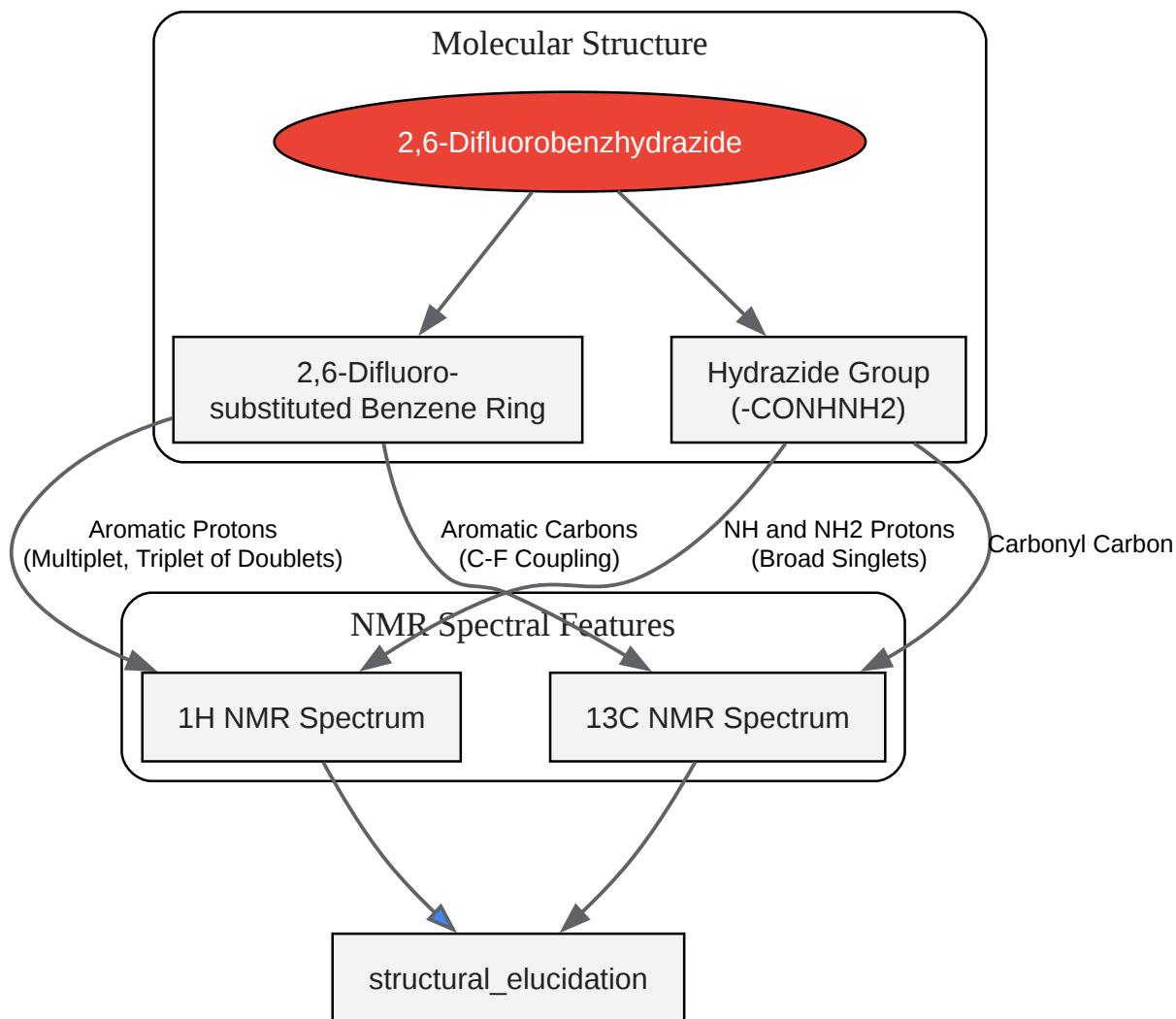
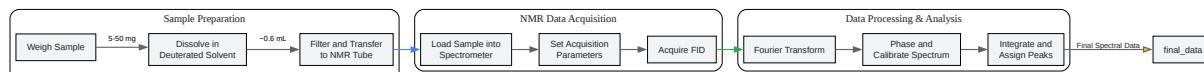
- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width: 0-200 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or more, depending on concentration and desired signal-to-noise ratio)

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ H = 2.50 ppm, δ C = 39.52 ppm).
- Integrate the peaks in the ¹H NMR spectrum.
- Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Experimental Workflow



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